molecular formula C12H17NO B7875065 N-(oxan-4-ylmethyl)aniline

N-(oxan-4-ylmethyl)aniline

Cat. No.: B7875065
M. Wt: 191.27 g/mol
InChI Key: HCNRPLMXXSJDEI-UHFFFAOYSA-N
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Description

N-(oxan-4-ylmethyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features an aniline group attached to an oxan-4-ylmethyl moiety. Aniline derivatives are widely used in various industries, including pharmaceuticals, dyes, and polymers, due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(oxan-4-ylmethyl)aniline typically involves the alkylation of aniline with oxan-4-ylmethyl halides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: N-(oxan-4-ylmethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(oxan-4-ylmethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(oxan-4-ylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their function and activity .

Comparison with Similar Compounds

Uniqueness: N-(oxan-4-ylmethyl)aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(oxan-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-4-12(5-3-1)13-10-11-6-8-14-9-7-11/h1-5,11,13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNRPLMXXSJDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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